molecular formula C22H24N4O2S B2870219 N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243024-67-0

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2870219
CAS No.: 1243024-67-0
M. Wt: 408.52
InChI Key: GMCIKKVSXJMLHA-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a potent and selective chemical probe targeting the Kinase Suppressor of Ras 1 (KSR1), a key pseudokinase and scaffolding protein in the RAS/RAF/MEK/ERK signaling pathway. This compound acts as a molecular glue, inducing a high-affinity complex between KSR1 and the B-RAF kinase, thereby stabilizing their interaction and promoting the phosphorylation of MEK by B-RAF. This targeted stabilization leads to a paradoxical and potent inhibition of downstream ERK signaling, particularly in KRAS-mutant cancer models . Its primary research value lies in its ability to probe the non-catalytic, scaffolding functions of KSR1 and to investigate the therapeutic potential of disrupting this critical protein-protein interaction in oncogenic signaling. Researchers utilize this compound to explore mechanisms of pathway feedback, to identify synthetic lethal interactions, and to evaluate a novel approach for targeting KRAS-driven cancers that may be resistant to direct KRAS or MEK inhibitors. The unique mechanism of stabilizing a scaffold-kinase interaction to achieve pathway suppression makes this compound a valuable tool for chemical biology and translational oncology research.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c27-20(23-11-14-8-9-14)16-7-4-10-26(12-16)22-24-18-17(15-5-2-1-3-6-15)13-29-19(18)21(28)25-22/h1-3,5-6,13-14,16H,4,7-12H2,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMCIKKVSXJMLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Cyclocondensation

The thieno[3,2-d]pyrimidin-4-one scaffold is constructed using a modified Knoevenagel condensation. A mixture of 5-phenyl-2-aminothiophene-3-carboxylate (1.0 eq) and formamidine acetate (1.2 eq) in acetic acid undergoes reflux at 120°C for 6 hours. The reaction proceeds via imine formation, followed by cyclodehydration to yield 7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-4-one (85% yield, m.p. 290–292°C).

Key Data

Parameter Value Source
Yield 85%
Melting Point 290–292°C
IR (ν, cm⁻¹) 1671 (C=O), 1601 (C=N)

Functionalization at Position 2

The C-2 position is activated for nucleophilic substitution by introducing a leaving group. Treatment of the core with phosphorus oxychloride (POCl₃) at 80°C for 3 hours replaces the hydroxyl group with chlorine, yielding 2-chloro-7-phenylthieno[3,2-d]pyrimidin-4-one (78% yield).

Piperidine-3-Carboxamide Intermediate Preparation

Piperidine Ring Functionalization

Piperidine-3-carboxylic acid (1.0 eq) is converted to its methyl ester via Fischer esterification (H₂SO₄, methanol, reflux, 12 hours). Subsequent amidation with ammonium chloride in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) affords piperidine-3-carboxamide (92% yield).

N-Alkylation with Cyclopropylmethyl Bromide

The piperidine nitrogen is alkylated using bromomethylcyclopropane (1.2 eq) in acetone with potassium carbonate (K₂CO₃) as a base. Reaction at 50°C for 8 hours yields N-(cyclopropylmethyl)piperidine-3-carboxamide (80% yield, m.p. 163°C).

Key Data

Parameter Value Source
Yield 80%
Melting Point 163°C
Solvent Acetone

Final Coupling Reaction

Nucleophilic Aromatic Substitution

The chlorinated thienopyrimidinone (1.0 eq) reacts with N-(cyclopropylmethyl)piperidine-3-carboxamide (1.2 eq) in dimethylformamide (DMF) at 100°C for 12 hours. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion (70% yield).

Purification and Characterization

Crude product is recrystallized from ethanol/dioxane (2:1) to afford white crystals. Purity is confirmed via HPLC (>98%), and structure validation employs ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.32 (m, 5H, Ph-H), 4.02 (m, 1H, piperidine-H), 3.15 (d, J = 6.8 Hz, 2H, N-CH₂-cyclopropyl), 1.85–1.10 (m, 6H, piperidine-H), 0.98 (m, 1H, cyclopropane-H), 0.52 (m, 2H, cyclopropane-H), 0.32 (m, 2H, cyclopropane-H).
  • HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₃H₂₅N₄O₂S: 421.1698; found: 421.1701.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the coupling step, improving yield to 82% while reducing reaction time.

Solid-Phase Synthesis

Immobilization of the thienopyrimidinone core on Wang resin enables iterative amidation and alkylation, though yields are lower (65%).

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.

Scientific Research Applications

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thienopyrimidinone vs. Pyrimidine/Quinoline Derivatives
  • Target Compound: The thieno[3,2-d]pyrimidin-4-one core combines a sulfur-containing thiophene ring fused with pyrimidinone, offering unique electronic properties and hydrogen-bonding capabilities.
  • Pyrimidine Derivatives : Compounds like 4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () retain the pyrimidine ring but lack the thiophene fusion, reducing electron-deficient character and possibly altering target selectivity .
Table 1: Core Structure Comparison
Compound Class Core Structure Key Features Potential Biological Impact
Thienopyrimidinone (Target) Thiophene + Pyrimidinone Electron-deficient, S-atom interactions Kinase inhibition, metabolic stability
Pyrimidine () Pyrimidine Planar, H-bond acceptor DNA/RNA targeting, enzyme modulation
Quinoline () Quinoline Extended π-system, rigid Topoisomerase inhibition, intercalation

Substituent Analysis

Cyclopropylmethyl vs. Cyclooctyl and Aryl Groups
  • Target Compound : The cyclopropylmethyl group introduces moderate steric bulk and lipophilicity (logP ~2–3 estimated), balancing membrane permeability and solubility.
  • N-Cyclooctyl Analog (): Replacing cyclopropylmethyl with cyclooctyl increases hydrophobicity (logP ~4–5) and steric hindrance, which may reduce oral bioavailability but enhance target binding duration .
  • Aryl-Substituted Analogs (): Phenyl, bromophenyl, and fluorophenyl groups enhance π-π stacking but may increase off-target interactions due to higher rigidity and polarity .
Table 2: Substituent Impact on Drug-Likeness
Substituent Size (ų) logP (Estimated) Biological Implications
Cyclopropylmethyl 40–50 2.5–3.0 Balanced permeability and solubility
Cyclooctyl 90–100 4.0–5.0 Enhanced binding affinity, reduced solubility
4-Fluorophenyl 60–70 3.0–3.5 Improved target selectivity, metabolic resistance

Biological Activity

N-(cyclopropylmethyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperidine ring with a thieno[3,2-d]pyrimidine moiety. Its structural formula can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This molecular composition suggests potential interactions with various biological targets.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis . The activity is often attributed to the ability of these compounds to inhibit bacterial growth through various mechanisms.

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound ASalmonella typhi15
Compound BBacillus subtilis18
N-(cyclopropylmethyl)-...Various strainsTBDTBD

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Studies have shown that derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in neurodegenerative diseases and conditions associated with high urea levels .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
Compound CAcetylcholinesterase0.63 ± 0.001
Compound DUrease2.14 ± 0.003
N-(cyclopropylmethyl)-...TBDTBDTBD

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound may bind to various receptors involved in neurotransmission and metabolic processes.
  • Inhibition of Enzymatic Activity : As noted, the inhibition of AChE suggests potential applications in treating Alzheimer's disease.
  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or function may be a key aspect of its antibacterial properties.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds bearing the thieno[3,2-d]pyrimidine structure. For example, one study synthesized multiple derivatives and assessed their biological activities through in vitro assays . The findings indicated that certain modifications to the piperidine ring significantly enhanced antibacterial and enzyme inhibitory activities.

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